molecular formula C10H14Br4N2O2 B14658808 1,1'-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) CAS No. 52411-91-3

1,1'-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one)

Cat. No.: B14658808
CAS No.: 52411-91-3
M. Wt: 513.85 g/mol
InChI Key: CGZSLBXPAHCYSA-UHFFFAOYSA-N
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Description

1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) is a chemical compound that features a piperazine ring substituted with two 2,3-dibromopropan-1-one groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) typically involves the reaction of piperazine with 2,3-dibromopropan-1-one under controlled conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base in an organic solvent such as ethanol. The reaction is carried out at reflux temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization from suitable solvents such as methanol .

Chemical Reactions Analysis

Types of Reactions

1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while reduction of the carbonyl groups can produce the corresponding alcohols .

Scientific Research Applications

1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atoms can participate in specific chemical reactions that chlorine atoms may not, providing a distinct advantage in certain synthetic pathways .

Properties

CAS No.

52411-91-3

Molecular Formula

C10H14Br4N2O2

Molecular Weight

513.85 g/mol

IUPAC Name

2,3-dibromo-1-[4-(2,3-dibromopropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C10H14Br4N2O2/c11-5-7(13)9(17)15-1-2-16(4-3-15)10(18)8(14)6-12/h7-8H,1-6H2

InChI Key

CGZSLBXPAHCYSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(CBr)Br)C(=O)C(CBr)Br

Origin of Product

United States

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